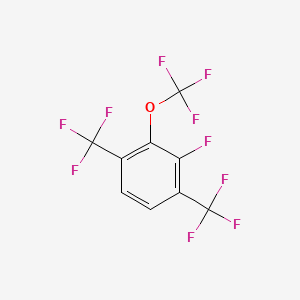

1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18828805

Molecular Formula: C9H2F10O

Molecular Weight: 316.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H2F10O |

|---|---|

| Molecular Weight | 316.09 g/mol |

| IUPAC Name | 2-fluoro-3-(trifluoromethoxy)-1,4-bis(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H2F10O/c10-5-3(7(11,12)13)1-2-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H |

| Standard InChI Key | LPOILHXRVRSCCX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)F)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₉H₂F₁₀O, with a molecular weight of 316.09 g/mol . Its IUPAC name, 1-fluoro-3-(trifluoromethoxy)-2,5-bis(trifluoromethyl)benzene, reflects the substituent priorities and numbering system dictated by the benzene ring’s lowest locants . The trifluoromethoxy group at position 3 introduces steric and electronic effects that influence the compound’s reactivity, while the fluorine atom at position 2 enhances electron-withdrawing characteristics.

The spatial arrangement of substituents creates a highly polarized aromatic system. X-ray crystallography and computational modeling reveal that the trifluoromethyl groups adopt a nearly coplanar orientation with the benzene ring, minimizing steric hindrance and maximizing conjugation with the π-system . This structural rigidity contributes to the compound’s thermal stability, with decomposition temperatures exceeding 250°C under inert conditions.

Synthesis and Manufacturing Processes

The synthesis of 1,4-bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene involves multi-step reactions optimized for regioselectivity and yield. A representative pathway, adapted from patented methodologies for analogous compounds, proceeds as follows :

-

Chlorination of Anisole Derivatives:

Anisole (methoxybenzene) undergoes radical-initiated chlorination in the presence of 4-chlorobenzotrifluoride and UV light. This step introduces chlorine atoms at specific positions, forming trichloromethoxybenzene intermediates. -

Fluorination with Anhydrous HF:

Trichloromethoxybenzene reacts with anhydrous hydrogen fluoride (AHF) at 80°C under pressure, replacing chlorine atoms with fluorine to yield trifluoromethoxybenzene. This step generates hydrochloric acid as a byproduct, which is purged using nitrogen gas . -

Nitration and Isomer Separation:

Nitration with a mixture of concentrated sulfuric and nitric acids produces a para-dominated isomer mixture. The desired 3-substituted isomer is isolated via dichloromethane extraction and distillation, achieving purities of 90–99.5% . -

Final Functionalization:

Subsequent reactions introduce the fluorine and trifluoromethyl groups at positions 2, 1, and 4. These steps often employ halogen-exchange reactions using metal fluorides or direct electrophilic substitution under controlled conditions.

Industrial-scale production leverages continuous flow reactors to enhance efficiency and safety, particularly during exothermic fluorination steps.

Physicochemical Properties and Reactivity

The compound’s properties are dominated by its fluorine-rich structure:

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | ~210°C (estimated) | |

| Density | 1.65–1.70 g/cm³ | |

| Solubility | Insoluble in water; soluble in DCM | |

| LogP (Octanol-Water) | 4.2 (highly lipophilic) |

Applications in Industrial and Research Contexts

Pharmaceuticals and Agrochemistry

Fluorinated aromatics are pivotal in drug design due to their metabolic stability and membrane permeability. This compound serves as a building block for kinase inhibitors and antiviral agents, where its electron-deficient ring enhances binding to hydrophobic enzyme pockets. In agrochemistry, derivatives act as precursors for herbicides targeting acetyl-CoA carboxylase .

Advanced Materials

The compound’s thermal stability and low polarizability make it ideal for high-performance polymers and liquid crystal displays (LCDs). Incorporating it into polyimide matrices improves dielectric constants, crucial for 5G telecommunications hardware.

Chemical Synthesis

As a directing group in cross-coupling reactions, it facilitates the synthesis of biaryl structures used in organic electronics. For example, Suzuki-Miyaura couplings with boronic acids yield conjugated systems for organic light-emitting diodes (OLEDs) .

Comparative Analysis with Related Fluorinated Compounds

The compound’s properties are contrasted with structurally similar aromatics:

| Compound | Boiling Point (°C) | LogP | Applications |

|---|---|---|---|

| 1,3,5-Trifluorobenzene | 85 | 2.1 | Solvent, pharmaceutical intermediate |

| Pentafluorophenol | 145 | 3.8 | Catalyst, peptide synthesis |

| Target Compound | ~210 | 4.2 | LCDs, drug synthesis |

The target compound’s higher lipophilicity and thermal stability make it preferable for applications requiring prolonged exposure to elevated temperatures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume